![molecular formula C19H19N3O3S B2740686 2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477862-10-5](/img/structure/B2740686.png)
2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole (TBNSO) is a small molecule that has been gaining attention in the scientific community due to its potential as a therapeutic agent and as a research tool. TBNSO has a variety of applications in scientific research, ranging from its involvement in biochemical pathways to its use in drug development. In
Scientific Research Applications
Organic Electronics
2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole: is utilized in the field of organic electronics, particularly in the fabrication of organic field-effect transistors (OFETs) . The compound’s ability to facilitate charge transport makes it valuable as a semiconductor material . Its molecular structure allows for efficient π-π stacking, which is crucial for high charge mobility in OFET devices.
Photoluminescent Materials
This compound is also significant in the development of photoluminescent materials . It exhibits strong fluorescence and is used in the creation of plastic scintillators . These scintillators are essential in radiation detection equipment, where they convert high-energy radiation into visible light.
Organic Light-Emitting Diodes (OLEDs)
In the realm of display technology, 2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole serves as a hole-blocking layer in OLEDs . This layer is crucial for preventing the recombination of holes and electrons within the device, thereby enhancing the efficiency and lifespan of the OLED.
Nonvolatile Memory Devices
The compound’s properties are exploited in the manufacturing of nonvolatile memory devices . It acts as an additive in polyurethane-based bistable memory devices, improving their resistive switching characteristics and memory retention .
Antioxidant and Antifungal Applications
Beyond electronics, this oxadiazole derivative has shown potential in biomedical applications . Related compounds have been studied for their antioxidant and antifungal properties , which could lead to new treatments for various diseases .
Energy Devices
Lastly, the compound’s role in energy devices is noteworthy. It is used in the development of high-performance batteries and energy-efficient lighting systems , contributing to the advancement of sustainable energy solutions .
Mechanism of Action
Target of Action
It’s known that oxadiazole derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Oxadiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Oxadiazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-19(2,3)15-8-6-14(7-9-15)17-20-21-18(25-17)26-12-13-4-10-16(11-5-13)22(23)24/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQLBWGDYGWKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole |
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